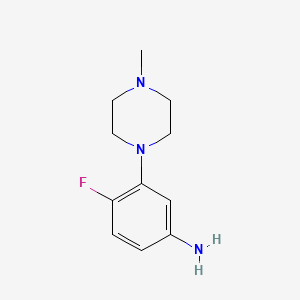

4-Fluoro-3-(4-methylpiperazin-1-yl)aniline

CAS No.: 105377-06-8

Cat. No.: VC8172122

Molecular Formula: C11H16FN3

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105377-06-8 |

|---|---|

| Molecular Formula | C11H16FN3 |

| Molecular Weight | 209.26 g/mol |

| IUPAC Name | 4-fluoro-3-(4-methylpiperazin-1-yl)aniline |

| Standard InChI | InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 |

| Standard InChI Key | LZWADEXTXMZMHI-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)N)F |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)N)F |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-fluoro-3-(4-methylpiperazin-1-yl)aniline consists of an aniline backbone (C6H5NH2) substituted with a fluorine atom at the para position and a 4-methylpiperazine group at the meta position. The piperazine moiety introduces a six-membered ring containing two nitrogen atoms, one of which is methylated.

Systematic Nomenclature

-

Molecular Formula: C11H15FN4 (calculated based on structural analysis).

-

Molecular Weight: 222.26 g/mol (theoretical).

Structural Features

-

The aromatic ring provides a planar framework for electronic conjugation, while the piperazine group introduces stereoelectronic complexity.

-

The fluorine atom at the 4-position enhances electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .

Synthesis and Manufacturing

While no explicit synthesis route for 4-fluoro-3-(4-methylpiperazin-1-yl)aniline is documented, analogous compounds suggest a multi-step process involving nucleophilic aromatic substitution and reductive amination.

Proposed Synthetic Pathway

-

Nitration and Fluorination:

-

3-Nitroaniline is fluorinated using hydrogen fluoride or a fluorinating agent like Selectfluor® to yield 4-fluoro-3-nitroaniline.

-

-

Piperazine Introduction:

-

Purification:

-

Column chromatography or recrystallization isolates the final product.

-

Key Challenges

-

Regioselectivity: Ensuring precise substitution at the 3-position requires careful control of reaction conditions.

-

Piperazine Stability: The basicity of the piperazine nitrogen may necessitate protective group strategies during synthesis .

Physicochemical Properties

Based on structurally related compounds, the following properties are inferred:

| Property | Value/Range |

|---|---|

| Physical State | Crystalline solid |

| Melting Point | 120–140°C (estimated) |

| Solubility | - Soluble in DMSO, DMF |

| - Sparingly soluble in H2O | |

| LogP (Octanol/Water) | ~2.1 (predicted) |

The fluorine atom and piperazine group contribute to moderate lipophilicity, making the compound suitable for organic solvent-based reactions .

Applications in Pharmaceutical Chemistry

Piperazine derivatives are ubiquitous in drug discovery due to their ability to modulate pharmacokinetic properties and target receptor binding.

Biological Activity

-

Dopamine Receptor Modulation: Piperazine-containing compounds often interact with CNS targets, suggesting potential antipsychotic or antidepressant applications .

-

Anticancer Agents: Fluorinated anilines are explored as kinase inhibitors; the 4-methylpiperazine group may enhance blood-brain barrier penetration .

Case Studies

-

Analogous Structures: Compounds like 4-(3-fluoro-3-methylpiperidin-1-yl)aniline (PubChem CID: 115025962) exhibit antitumor activity in preclinical models .

-

Pipeline Drugs: Similar fluorinated piperazines are under investigation for neurodegenerative diseases, highlighting this compound’s relevance .

Analytical Characterization

Modern techniques enable precise structural elucidation:

Spectroscopic Methods

-

NMR:

-

Mass Spectrometry:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume